BenchChemオンラインストアへようこそ!

Olanzapine benzoate

Solid‑state chemistry pharmaceutical salt screening solvate risk

Olanzapine benzoate is a crystalline acid‑addition salt of the atypical antipsychotic agent olanzapine, belonging to the thienobenzodiazepine class. Unlike the free base, which exists in multiple polymorphic and hydrated forms that can cause batch‑to‑batch variability in tableting and dissolution , the benzoate salt was specifically developed to provide a single, stable, solvate‑free crystalline phase suitable for reproducible solid‑dosage manufacturing.

Molecular Formula C24H26N4O2S
Molecular Weight 434.6 g/mol
CAS No. 861390-70-7
Cat. No. B8349134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlanzapine benzoate
CAS861390-70-7
Molecular FormulaC24H26N4O2S
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C17H20N4S.C7H6O2/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;8-7(9)6-4-2-1-3-5-6/h3-6,11,19H,7-10H2,1-2H3;1-5H,(H,8,9)
InChIKeyCQCVGXWYFQCZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olanzapine Benzoate (CAS 861390-70-7) – What It Is and Why Salt Selection Matters in Procurement


Olanzapine benzoate is a crystalline acid‑addition salt of the atypical antipsychotic agent olanzapine, belonging to the thienobenzodiazepine class [1]. Unlike the free base, which exists in multiple polymorphic and hydrated forms that can cause batch‑to‑batch variability in tableting and dissolution [1], the benzoate salt was specifically developed to provide a single, stable, solvate‑free crystalline phase suitable for reproducible solid‑dosage manufacturing [1]. The compound is characterized as a white to off‑white, non‑hygroscopic powder that is practically insoluble in water (solubility <10 mg/mL at 20 °C) [2]. This intentionally low aqueous solubility differentiates it from the more soluble olanzapine salts and positions it for niche formulation strategies such as extended‑release oral or injectable depots [2].

Why Olanzapine Benzoate Cannot Be Treated as an Interchangeable Olanzapine Salt – The Procurement‑Critical Differences


Substituting olanzapine benzoate with the free base, the hydrochloride salt, or the pamoate salt introduces measurable risks to solid‑state stability, processing reliability, and formulation performance [1]. The free base is therapeutically active but exists in over 25 crystal forms, including hydrates that can unpredictably convert during storage or wet granulation, altering dissolution rates [2]. The monohydrochloride salt, while water‑soluble, precipitates free base from aqueous solution within minutes and frequently forms organic solvent solvates that are difficult to remove and toxicologically problematic [1]. Olanzapine pamoate, used in long‑acting intramuscular depots, also forms hydrates and solvates and exhibits variable counter‑ion stoichiometry [3]. In contrast, the benzoate salt is obtained as a single, solvate‑free crystalline entity with defined thermal stability and no tendency toward polymorphic transition on heating [1]. These differences directly affect manufacturability, regulatory impurity thresholds, and shelf‑life prediction, making generic interchange a scientifically unsound procurement strategy.

Olanzapine Benzoate – Head‑to‑Head Quantitative Differentiation for Scientific and Procurement Decisions


Solvate Formation Resistance: Benzoate Is Obtained as a Solvate‑Free Crystal vs. Hydrochloride and Pamoate Salts That Trap Solvent

Olanzapine monobenzoate is obtained as a stable crystalline solid that does not form solvates with organic solvents such as acetone, dichloromethane, or dioxane [1]. In a systematic screen of 26 olanzapine acid‑addition salts, the monobenzoate exhibited a “Yes” rating for low solvate‑formation tendency [1]. Conversely, the monohydrochloride, monobesylate, mono‑L‑lactate, monoglycolate, and pamoate salts all exhibited a “No” rating, indicating demonstrated solvate formation with acetone [1]. Solvate contamination is a significant manufacturing liability because residual solvents (e.g., acetone) are difficult to remove even by prolonged vacuum drying and may exceed ICH Q3C limits [1].

Solid‑state chemistry pharmaceutical salt screening solvate risk

Solid‑State Stability Under Accelerated Conditions: Benzoate Remains Stable at 40 °C/75% RH While Hydrochloride Degrades

Olanzapine monobenzoate was subjected to solid‑state stability testing at 40 °C and 75% relative humidity for 2–3 months and at 60 °C for one month [1]. The salt met the stability acceptance criterion (<1% total impurities formed) under both conditions, indicated by “Yes” ratings [1]. In the same study, olanzapine monohydrochloride failed the 40 °C/75% RH test (“No”), forming ≥1% impurities within the test period [1]. This demonstrates that the benzoate salt provides superior long‑term chemical integrity under ICH‑relevant stress conditions.

Accelerated stability forced degradation impurity profiling

Low Aqueous Solubility as a Formulation Design Feature: Benzoate (<10 mg/mL) Enables Extended‑Release vs. Highly Soluble Hydrochloride

The aqueous solubility of olanzapine monobenzoate at 20 °C is below 10 mg/mL, as determined by the standard solubility criterion applied in the patent screen [1]. This contrasts with the monohydrochloride salt, which exceeds 10 mg/mL and forms a clear 1% solution [1]. While the hydrochloride’s high solubility is advantageous for immediate‑release tablets, it is unsuitable for extended‑release matrix or depot formulations that rely on dissolution‑rate‑limited absorption [2]. Because the benzoate salt’s solubility is inherently low (similar to the pamoate salt used in ZypAdhera®), it can be formulated into slow‑release injectable depots or oral extended‑release matrices without requiring complex polymer coatings [2].

Biopharmaceutics classification extended‑release formulation salt solubility

DSC Monomorphism: Benzoate Exhibits a Single Endothermic Peak, Avoiding Polymorphic Transitions Seen in Olanzapine Free Base

Differential scanning calorimetry of olanzapine benzoate reveals a single sharp endothermic peak corresponding to melting without any solid‑solid phase transition events prior to melting [1]. This behaviour is shared by the malonate and glycolate salts but is distinctly absent in the free base, which is notorious for its rich polymorphism: over 25 crystal forms including three anhydrates (Forms I–III) and multiple dihydrate variants [2]. Polymorphic impurities can nucleate during drying, milling, or tablet compression, altering dissolution kinetics and bioavailability [2]. The DSC monomorphism of the benzoate salt effectively eliminates the risk of process‑induced polymorphic conversion, a critical quality attribute in solid‑dosage manufacturing.

Differential scanning calorimetry polymorphism risk process robustness

Solution Stability of Hydrochloride vs. Benzoate: Hydrochloride Aqueous Solutions Precipitate Free Base within Minutes

When olanzapine monohydrochloride is dissolved in water at a concentration of 1% w/v, the initially clear solution becomes turbid within moments, and precipitation of the poorly soluble free base is observed [1]. This solution instability arises from pH‑driven disproportionation of the salt, which limits the use of the hydrochloride in aqueous liquid formulations unless excess acid or buffer is added [1]. The benzoate salt, because of its intrinsically low solubility, was not evaluated for 1%‑solution stability (designated “—” in the patent table) [1]. However, for applications where the salt is to be dissolved at low concentration or suspended in a vehicle, this absence of dissolved‑state liability simplifies formulation development. Procurement teams should be aware that requesting a “water‑soluble olanzapine salt” without specifying the formulation context may inadvertently lead to the hydrochloride, which then fails in aqueous‑based processes.

Aqueous stability formulation compatibility salt disproportionation

Where Olanzapine Benzoate Delivers Differentiated Value – Research and Industrial Application Scenarios


Extended‑Release Oral or Parenteral Depot Formulation Development

Owing to its low aqueous solubility (<10 mg/mL) and proven solid‑state stability under ICH accelerated conditions [1], olanzapine benzoate is ideally suited as the starting active pharmaceutical ingredient for extended‑release matrix tablets or injectable microsphere depots. The solvate‑free crystalline form ensures that dissolution rate is governed by intrinsic particle size and polymer matrix design, not by variable hydrate or solvate content, thereby enabling predictable in vitro–in vivo correlations [1].

Reference Standard for Polymorph‑Sensitive Analytical Method Development

The single DSC endothermic peak and absence of polymorphic transitions [1] make olanzapine benzoate an excellent reference standard for calibrating X‑ray powder diffractometers and DSC instruments used in polymorph screening. Analytical laboratories procuring the benzoate salt can establish robust identity and purity methods without the confounding presence of polymorphic mixtures common to olanzapine base [2].

Process Intermediate for High‑Purity Olanzapine Base Form I Production

A documented synthetic route converts olanzapine benzoate to pure olanzapine base Form I via a simple aqueous basification step [3]. This pathway offers procurement groups a strategy to obtain Form I – the thermodynamically stable polymorph – without the unpredictable polymorphic outcomes of direct base crystallisation. The crystalline, solvate‑free benzoate intermediate can be stored and shipped without special humidity controls, simplifying supply‑chain logistics [1].

Reduced‑Risk API for Moisture‑Sensitive or Hot‑Climate Manufacturing Sites

Olanzapine benzoate’s non‑hygroscopic character and solid‑state stability at 40 °C/75% RH [1] make it a preferred choice for manufacturing facilities located in ICH Climatic Zones III–IV, where high humidity and temperature routinely degrade the hydrochloride salt and accelerate polymorph conversion of the free base [2]. Procuring the benzoate salt for such sites directly reduces the risk of batch failure due to moisture‑induced degradation or polymorphic transformation.

Quote Request

Request a Quote for Olanzapine benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.